N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
描述
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as SIB-1553A, is a selective agonist of the cannabinoid receptor type 1 (CB1). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
作用机制
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes, including pain sensation, appetite, and mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the protection of neuronal cells from damage. In addition, this compound has been shown to have anti-anxiety and anti-depressant effects, as well as appetite-stimulating effects.
实验室实验的优点和局限性
One advantage of using N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high selectivity for the CB1 receptor, which allows for the specific modulation of CB1-mediated processes. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects on the gut. Another area of interest is the potential use of this compound in the treatment of traumatic brain injury, as it has been shown to have neuroprotective effects in animal models. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects associated with its use.
科学研究应用
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and gastroenterology. In neurology, this compound has been shown to have neuroprotective effects against ischemic brain injury and traumatic brain injury. In psychiatry, this compound has been shown to have anxiolytic and anti-depressant effects. In gastroenterology, this compound has been shown to have anti-inflammatory effects on the gut and may be useful in the treatment of inflammatory bowel disease.
属性
IUPAC Name |
N-butyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-3-5-10-18-17(21)14-11-16(20)19(12-14)15-8-6-13(4-2)7-9-15/h6-9,14H,3-5,10-12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQBHRPOXQQNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。